6-[(2E)-2-{3-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[(2E)-2-({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound with a triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2E)-2-({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps:
Formation of the Triazine Core: The triazine core is synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions:
Final Assembly: The final compound is assembled by linking the chlorophenylmethoxy and phenylmethylidene groups to the triazine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and purification systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group.
Reduction: Reduction reactions can modify the triazine core or the phenyl groups.
Substitution: Various substitution reactions can occur, especially at the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a catalyst in various organic reactions.
Material Science: It may be incorporated into polymers to enhance their properties.
Biology
Biological Probes: The compound can be used as a probe to study biological systems.
Medicine
Drug Development:
Industry
Dyes and Pigments: The compound’s structure allows it to be used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-[(2E)-2-({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE involves interaction with specific molecular targets. These targets could include enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- **6-[(2E)-2-({3-[(2-METHOXYPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE
- **6-[(2E)-2-({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE
Uniqueness
The presence of the chlorophenylmethoxy group in 6-[(2E)-2-({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE imparts unique chemical properties, such as enhanced reactivity and potential biological activity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C29H24ClN7O |
---|---|
Molecular Weight |
522.0 g/mol |
IUPAC Name |
2-N-[(E)-[3-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C29H24ClN7O/c30-26-17-8-7-11-22(26)20-38-25-16-9-10-21(18-25)19-31-37-29-35-27(32-23-12-3-1-4-13-23)34-28(36-29)33-24-14-5-2-6-15-24/h1-19H,20H2,(H3,32,33,34,35,36,37)/b31-19+ |
InChI Key |
DFVJROJGECUPAQ-ZCTHSVRISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)OCC4=CC=CC=C4Cl)NC5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)OCC4=CC=CC=C4Cl)NC5=CC=CC=C5 |
Origin of Product |
United States |
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